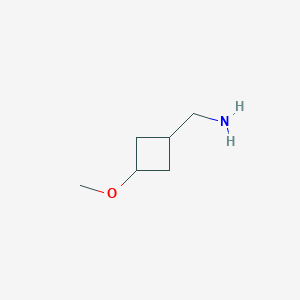![molecular formula C9H9F3S B2829064 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol CAS No. 1038981-74-6](/img/structure/B2829064.png)
1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol is a chemical compound with the CAS Number: 1038981-74-6 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H9F3S . The InChI code is 1S/C9H9F3S/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.23 . It’s a liquid at room temperature . More detailed physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Atomically Precise Metal Nanoclusters
Research has demonstrated the utility of thiols in the synthesis of atomically precise metal nanoclusters, showcasing a novel class of hydride-rich silver nanoclusters co-protected by phosphines. This approach leverages thiols alongside phosphines to design and synthesize new nanocluster families, such as [Ag18H16(TPP)10]2+, highlighting the role of thiols in creating stable nanoclusters with potentially more accessible active metal sites for functionalization. This advancement provides a fresh perspective on the stable NC sizes and simpler ligand-metal bonding, facilitating further exploration in both experimental and computational studies (Bootharaju et al., 2016).
Synthesis of α,β,β-Trifluorostyrenes
The compound has been implicated in methodologies for synthesizing α,β,β-trifluorostyrenes through dehydrohalogenation, offering an efficient, non-organometallic route at room temperature. This method provides a valuable alternative to traditional metallation-Pd(0) coupling methods, demonstrating high yields and showcasing the compound's role in facilitating chemical reactions without the need for metal-based catalysts (Anilkumar & Burton, 2003).
Formal Hydroamination of Styrenes
Investigations into the formal hydroamination of styrenes have utilized 1-phenyl-1H-tetrazole-5-thiol as a reagent, employing it in a unique Markovnikov-selective manner. This process leads to the formation of tetrazolothione moieties in an atom-economical fashion, highlighting a novel application of thiols in organic synthesis and the development of new methods for hydroamination, a critical reaction in organic chemistry (Savolainen, Han, & Wu, 2014).
Copper-Catalyzed Cross-Coupling Reactions
Further research demonstrates the compound's role in copper-catalyzed cross-coupling reactions, where thiols have been used alongside 1,1,1-tris(hydroxymethyl)ethane, a new tridentate O-donor ligand. This ligand facilitates the formation of C-N, C-S, and C-O bonds, underlining the compound's utility in promoting efficient and diverse bond formations in organic synthesis (Chen & Chen, 2006).
Polymerizations and Material Science
The compound also finds application in the field of polymerizations and material science, where its characteristics enable the synthesis of novel polymers and materials with unique properties. For instance, research on the complexation of trifluoromethanesulphonates by their conjugate acid in polymerization reactions showcases the compound's potential in developing new polymeric materials and understanding the underlying mechanisms of polymerization processes (Souverain et al., 1980).
Safety and Hazards
This compound is associated with several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVZONSYDSVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)
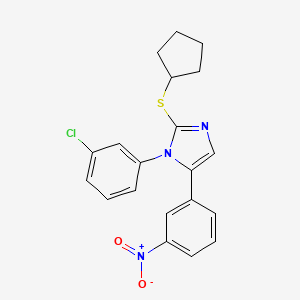
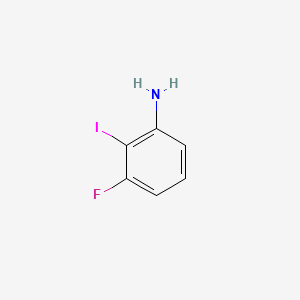
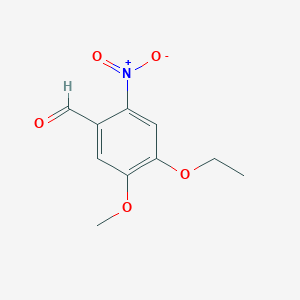
![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)
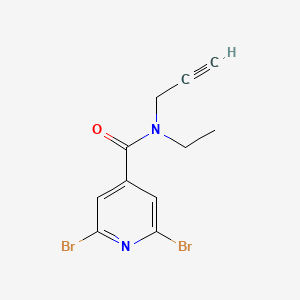


![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)
![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)
